Disodium nicotinamide adenine dinucleotide

Overview

Description

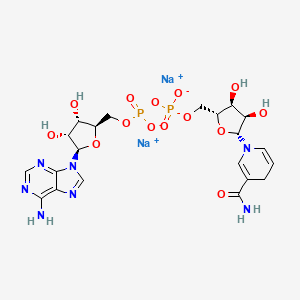

Disodium nicotinamide adenine dinucleotide (Disodium NAD) is the disodium salt form of oxidized nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme involved in redox reactions across all domains of life. NAD⁺ exists in two interconvertible forms: oxidized (NAD⁺) and reduced (NADH). The disodium formulation enhances stability and solubility in aqueous solutions, making it a preferred choice for in vitro biochemical assays and therapeutic research . NAD⁺ functions as an electron carrier in metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation, while also serving as a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins, which regulate DNA repair and cellular aging .

Preparation Methods

Chemical Synthesis Methods

Neutralization and Precipitation

The classical chemical synthesis involves neutralizing nicotinamide adenine dinucleotide (NAD) free acid with sodium hydroxide to form the disodium salt. As detailed in US Patent 3,700,654, 10 g of NAD free acid dissolved in water is titrated to pH 7.0 with 1 N NaOH, followed by precipitation with five volumes of acetone at 0°C. The resulting disodium salt is collected via centrifugation, washed with cold acetone, and lyophilized to yield a free-flowing powder. This method achieves >95% purity but requires stringent pH control to avoid decomposition.

Optimization of Reaction Conditions

Critical parameters include:

- Temperature : Precipitation at ≤0°C minimizes thermal degradation.

- Solvent Selection : Acetone outperforms methanol or ethanol in reducing residue formation.

- Lyophilization : Freeze-drying the neutralized solution preserves enzymatic activity better than air-drying.

Table 1: Stability of Disodium NADH Under Storage Conditions

| Form | Storage Condition | Stability (12 Months) | Source |

|---|---|---|---|

| Lyophilized | 4°C, desiccated | 98% | |

| Aqueous solution | 4°C, pH 7.0 | 72% |

Enzymatic Synthesis Approaches

Enzyme Sources and Genetic Engineering

The enzymatic method described in CN Patent 112,437,813 utilizes nicotinamide riboside (NR) and adenosine triphosphate (ATP) as substrates, catalyzed by NAD synthase (EC 2.7.7.1). Recombinant enzymes from Haemophilus influenzae (hiNadR) and Salmonella typhimurium (stNadR) were engineered to enhance activity. The hihNadR2 variant, combining domains from H. influenzae and S. typhimurium, achieved a 7.4 mM NAD yield in 30 minutes, with an enzyme activity of 1.97 U/mg.

Immobilized Enzyme Systems

Immobilizing hihNadR2 on LX-1000EP carriers improved operational stability, enabling 95% substrate conversion over 10 reaction cycles. The immobilization protocol involves:

- Binding : Incubate enzyme with LX-1000EP in 20 mM Tris-HCl (pH 7.5) for 24 h.

- Crosslinking : Treat with 100 mM sodium phosphate (pH 9.0) for 72 h.

- Storage : Preserve in 3 M glycine (pH 8.5) at 4°C.

Table 2: Enzyme Activity of NAD Synthase Variants

| Variant | Source Organisms | NAD Yield (mM) | Activity (U/mg) | |

|---|---|---|---|---|

| ecNadR | Escherichia coli | 0.2 | 0.05 | |

| hihNadR2 | H. influenzae + S. typhimurium | 7.4 | 1.97 | |

| hiyNadR | H. influenzae (mutant) | 1.6 | 0.43 |

Comparative Analysis of Synthesis Methods

Yield and Purity

- Chemical Synthesis : 85–92% yield, ≥98% purity (HPLC).

- Enzymatic Synthesis : 90–95% yield, ≥99% purity (HPLC).

Scalability

Enzymatic methods excel in large-scale production due to:

- Lower Energy Input : Reactions proceed at 37°C vs. 80°C for chemical synthesis.

- Reduced Waste : Biocatalysis avoids organic solvents, aligning with green chemistry principles.

Industrial-Scale Production Techniques

The CN Patent 112,437,813 outlines a 50 L bioreactor protocol:

- Fermentation : Culture E. coli BL21(DE3) expressing hihNadR2 in LB medium (37°C, 16 h).

- Induction : Add 0.5 mM IPTG at OD₆₀₀ = 0.8.

- Harvest : Centrifuge cells at 12,000 × g, lyse via homogenization.

- Reaction : Mix 10 mM NR, 20 mM ATP, 10 mM MgCl₂, and immobilized enzyme (1 g/L) at 37°C.

Chemical Reactions Analysis

Types of Reactions: NADH Disodium Salt Hydrate primarily undergoes oxidation-reduction reactions. It acts as a reducing agent, donating electrons to various substrates in metabolic pathways .

Common Reagents and Conditions:

Oxidation: NADH can be oxidized back to NAD+ using oxidizing agents such as oxygen or other electron acceptors in the presence of dehydrogenases.

Reduction: NADH is formed by the reduction of NAD+ using hydride donors in enzymatic reactions.

Major Products: The major product of NADH oxidation is NAD+, while the reduction of NAD+ results in the formation of NADH .

Scientific Research Applications

Biochemical Research

NADH plays a pivotal role in cellular metabolism and energy production. It is essential for studies related to:

- Cellular Respiration : NADH is integral to the electron transport chain, facilitating ATP production through oxidative phosphorylation.

- Metabolic Pathways : It acts as a cofactor in numerous enzymatic reactions, influencing metabolic flux and energy balance within cells .

Pharmaceutical Development

NADH is utilized in drug formulation and testing, particularly for conditions such as:

- Metabolic Disorders : Its role in redox reactions makes it vital for developing treatments aimed at restoring metabolic balance.

- Neurodegenerative Diseases : Research indicates that NADH may help mitigate symptoms associated with neurodegeneration by enhancing neuronal health and function .

Substance Use Disorder (SUD)

Recent studies have explored the use of NADH infusions as a treatment for SUD. Case studies suggest:

- Withdrawal Symptoms : Patients receiving NAD infusions reported significant reductions in cravings and withdrawal symptoms associated with substance use .

- Personalized Treatment : The Genetic Addiction Risk Severity (GARS) test has been proposed to tailor NAD therapy based on genetic predispositions, enhancing treatment efficacy .

Chronic Fatigue Syndrome

A randomized clinical study indicated that NADH supplementation improved symptoms in patients with chronic fatigue syndrome:

- Symptom Relief : Patients exhibited enhanced functional capacity and reduced fatigue levels when treated with NADH over conventional therapies .

Parkinson’s Disease

NADH has been investigated for its potential benefits in managing Parkinson's disease:

- Symptom Improvement : Case reports demonstrate significant clinical improvements in motor symptoms among patients receiving intravenous NADH therapy .

Cell Culture Applications

In laboratory settings, NADH is frequently incorporated into cell culture media to enhance:

- Cell Viability : It supports the growth and maintenance of various cell types, particularly stem cells and primary cells.

- Functional Studies : Researchers use NADH to assess cellular responses under different experimental conditions .

Enzyme Activity Studies

NADH serves as a cofactor in numerous enzymatic reactions, enabling detailed investigations into:

- Enzyme Kinetics : By participating in redox reactions, it allows scientists to study the mechanisms of enzyme action and regulation.

- Biochemical Assays : NADH is used in enzyme cycling assays to amplify the detection of low-abundance metabolites .

Antioxidant Research

The antioxidant properties of NADH are being explored for their potential therapeutic applications:

- Oxidative Stress : Studies indicate that NADH may mitigate oxidative damage by enhancing cellular antioxidant defenses, which could be beneficial in various health conditions linked to oxidative stress .

Data Table: Summary of Applications

| Application Area | Specific Uses | Relevant Findings |

|---|---|---|

| Biochemical Research | Cellular respiration, metabolic pathways | Essential for ATP production and metabolic flux |

| Pharmaceutical Development | Treatments for metabolic disorders | Potential to restore metabolic balance |

| Clinical Applications | SUD treatment, chronic fatigue syndrome | Significant symptom relief reported |

| Cell Culture Applications | Enhancing cell viability | Supports growth of stem cells |

| Enzyme Activity Studies | Investigating enzyme kinetics | Key cofactor in redox reactions |

| Antioxidant Research | Mitigating oxidative stress | Enhances cellular antioxidant defenses |

Mechanism of Action

NADH Disodium Salt Hydrate functions as a coenzyme for a large number of oxidoreductases. It participates in catabolic processes by donating electrons, which are transferred through the electron transport chain to produce ATP, the primary energy currency of the cell. NADH also plays a role in cell signaling events, such as the DNA damage response, by serving as a substrate for poly (ADP-ribose) polymerases (PARPs) .

Comparison with Similar Compounds

Structural and Functional Differences

NAD⁺ and its analogs share a core structure comprising nicotinamide, adenine, and two ribose moieties linked by phosphate groups. Key differentiating features include:

Enzymatic Interactions

- Malic Enzymes : NAD⁺ is preferred by mitochondrial malic enzyme 1 (Km = 8 × 10⁻⁴ M), while NADP⁺ is specific for malic enzyme 2, highlighting coenzyme selectivity .

- NAD Kinase (NADK) : NADH and NADPH inhibit NADK (Ki = 1 × 10⁻⁴ M and 5 × 10⁻⁵ M, respectively), regulating NADP⁺ synthesis and redox balance .

- Sirtuins : NAD⁺ activates sirtuin deacetylases, whereas carbocyclic NAD analogs like carba-NAD show reduced activity due to structural rigidity .

Stability and Bioavailability

- Disodium NAD: Superior stability in aqueous buffers compared to free NAD⁺, with applications in cell culture and diagnostics .

- NADH : Rapidly oxidizes in aerobic conditions, limiting its use in long-term assays .

- NAD Precursors (NR, NMN) : Orally bioavailable but require enzymatic conversion to NAD⁺, introducing variability in therapeutic efficacy .

Research Findings and Key Controversies

- NAD⁺ Precursor Efficacy : NR and NMN increase cellular NAD⁺ levels in mice, but human trials show inconsistent results due to bioavailability challenges .

- Inhibition Dynamics : NADPH’s stronger inhibition of NADK (vs. NADH) suggests a feedback mechanism prioritizing NADP⁺ synthesis under reductive stress .

- Structural Mimics : Carba-NAD retains ~60% activity with malate dehydrogenase but fails to activate PARPs, highlighting enzyme-specific structural requirements .

Biological Activity

Disodium nicotinamide adenine dinucleotide (NAD) is a vital coenzyme found in all living cells, playing a crucial role in various biological processes, including metabolism, energy production, and cellular signaling. This article delves into the biological activity of NAD, highlighting its functions, mechanisms, and implications in health and disease.

Structure and Forms of NAD

NAD exists in two primary forms: oxidized (NAD) and reduced (NADH). It is composed of two nucleotides joined by their phosphate groups, with one nucleotide containing an adenine base and the other containing nicotinamide. This structure allows NAD to participate effectively in redox reactions, accepting and donating electrons during metabolic processes .

Biological Functions

1. Redox Reactions

NAD plays a central role in redox reactions within cellular metabolism. It acts as an electron carrier, facilitating the transfer of electrons from one molecule to another. This is essential for ATP production through oxidative phosphorylation in mitochondria .

2. Enzymatic Co-factor

NAD serves as a cofactor for various enzymes, including dehydrogenases and sirtuins, which are involved in critical cellular functions such as DNA repair and gene expression regulation . Sirtuins utilize NAD to remove acetyl groups from proteins, influencing cellular aging and metabolism.

3. Cellular Signaling

Beyond its metabolic roles, NAD also functions as a signaling molecule. It is involved in calcium signaling pathways and can influence cellular responses to stress . The depletion of NAD has been linked to increased oxidative stress and inflammation, contributing to various diseases.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of NAD supplementation:

- Oxidative Stress Reduction : A study demonstrated that enhancing NAD levels could significantly reduce oxidative damage in tissues such as the brain, suggesting potential benefits for neurodegenerative conditions .

- Substance Use Disorder (SUD) : Clinical trials have indicated that NAD infusions may help alleviate withdrawal symptoms in individuals with SUD by restoring dopaminergic homeostasis . This approach could provide a novel treatment strategy for addiction.

- Mitochondrial Function : Research shows that exogenous NAD can boost mitochondrial activity and DNA synthesis at concentrations above 80 µM. However, prolonged exposure may lead to adverse effects such as cell cycle arrest .

Implications for Health

The biological activity of NAD has significant implications for health:

- Aging : As organisms age, NAD levels decline, which is associated with various age-related diseases. Restoring NAD levels through supplementation may enhance longevity and improve health outcomes .

- Metabolic Disorders : Given its role in metabolism, maintaining adequate NAD levels could be crucial in managing metabolic disorders such as obesity and diabetes .

Q & A

Basic Research Questions

Q. What are the key structural features of disodium NAD, and how do they influence its biochemical function?

Disodium NAD consists of two nucleotides (nicotinamide and adenine) linked by phosphate groups, with two sodium counterions stabilizing the negatively charged phosphate groups . The oxidized form (NAD⁺) participates in redox reactions by accepting electrons, while the reduced form (NADH) donates electrons. The disodium salt enhances solubility in aqueous buffers, critical for enzyme assays. The stereochemistry of the ribose moieties and phosphate backbone determines coenzyme specificity in dehydrogenase enzymes .

Q. What are the standard protocols for using disodium NAD in enzymatic assays?

Disodium NAD is commonly used in spectrophotometric assays (e.g., malic dehydrogenase, glutamine synthetase) by monitoring absorbance at 340 nm, corresponding to NADH formation or depletion. Key steps include:

- Preparing fresh NAD solutions to avoid hydrolysis .

- Optimizing pH (7.8–8.0) and temperature (37°C) to match enzyme activity .

- Coupling with auxiliary enzymes (e.g., lactate dehydrogenase) to amplify signals in coupled assays .

Q. How should disodium NAD be stored to maintain stability in laboratory settings?

Disodium NAD is hygroscopic and prone to degradation. Best practices include:

- Storing at –20°C in airtight, desiccated containers .

- Preparing aliquots to minimize freeze-thaw cycles.

- Using anhydrous solvents (e.g., deionized water) for reconstitution .

Advanced Research Questions

Q. What strategies optimize the chemical or enzymatic synthesis of disodium NAD analogs for mechanistic studies?

Advanced synthesis methods include:

- Chemical synthesis : Using SOCl₂ for phosphorylation and Pd-catalyzed cross-coupling reactions to modify the nicotinamide moiety (e.g., Scheme 5 in ).

- Enzymatic synthesis : Employing nicotinamide riboside kinases (e.g., Klm-NRK) with ATP regeneration systems to improve yield and stereoselectivity .

- Characterization : LC-MS/MS or NMR to verify purity and structural integrity .

Q. How can researchers address contradictions in reported NAD⁺/NADH ratios across cellular studies?

Discrepancies often arise from:

- Sample preparation : Rapid quenching (e.g., liquid nitrogen) and extraction with acidic methanol to halt enzymatic activity .

- Assay sensitivity : LC-MS/MS provides higher specificity than spectrophotometry for low-concentration samples .

- Compartmentalization : Different ratios in mitochondria vs. cytoplasm require subcellular fractionation techniques .

Q. What methodological challenges arise when quantifying disodium NAD in complex biological matrices?

Key challenges include:

- Matrix effects : Interference from proteins or metabolites in blood/plasma, mitigated by solid-phase extraction (SPE) .

- Degradation : NAD⁺ is labile in alkaline conditions; stabilize samples with acidic buffers (pH ≤ 3) .

- Low abundance : Use isotopic internal standards (e.g., ¹³C-NAD) for accurate quantification in tissues .

Q. Methodological Tables

Table 1: Comparison of NAD Quantification Techniques

Table 2: Reaction Conditions for NAD Analog Synthesis

Properties

CAS No. |

606-68-8 |

|---|---|

Molecular Formula |

C21H27N7Na2O14P2 |

Molecular Weight |

709.4 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |

InChI Key |

QRGNQKGQENGQSE-WUEGHLCSSA-L |

SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |

Key on ui other cas no. |

606-68-8 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.